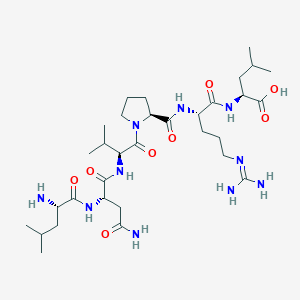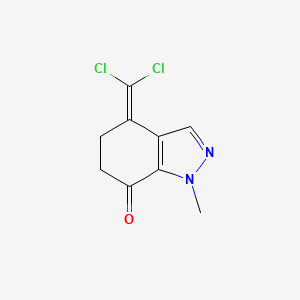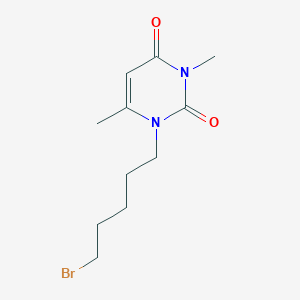
L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- is a complex peptide compound composed of several amino acids. Each amino acid in this compound plays a crucial role in various biological processes. L-Leucine is an essential amino acid used in the biosynthesis of proteins . L-Asparagine is involved in the metabolic control of cell functions in nerve and brain tissue . L-Valine, L-Proline, and L-Arginine are also essential amino acids with significant roles in protein synthesis and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- involves the stepwise coupling of the individual amino acids. This process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. The amino acids are sequentially added to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out at room temperature.
Industrial Production Methods
Industrial production of this peptide compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which is subsequently purified using chromatographic techniques.
化学反应分析
Types of Reactions
L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids using site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Site-directed mutagenesis using oligonucleotide primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the peptide may result in the formation of disulfide bonds, while reduction may lead to the cleavage of such bonds.
科学研究应用
L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including its role in muscle protein synthesis and as a potential treatment for metabolic disorders.
Industry: Utilized in the production of peptide-based drugs and supplements.
相似化合物的比较
L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- can be compared with other similar peptide compounds, such as:
- L-Cysteinyl-L-prolyl-L-alanyl-L-valyl-L-lysyl-L-arginyl-L-aspartyl-L-valyl-L-aspartyl-L-leucyl-L-phenylalanyl-L-leucyl-L-threonine
- L-Prolyl-L-leucine anhydride
These compounds share some structural similarities but differ in their specific amino acid sequences and biological activities
属性
| 185688-51-1 | |
分子式 |
C32H58N10O8 |
分子量 |
710.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H58N10O8/c1-16(2)13-19(33)26(44)39-21(15-24(34)43)28(46)41-25(18(5)6)30(48)42-12-8-10-23(42)29(47)38-20(9-7-11-37-32(35)36)27(45)40-22(31(49)50)14-17(3)4/h16-23,25H,7-15,33H2,1-6H3,(H2,34,43)(H,38,47)(H,39,44)(H,40,45)(H,41,46)(H,49,50)(H4,35,36,37)/t19-,20-,21-,22-,23-,25-/m0/s1 |
InChI 键 |
WXEMJVHQWSZMPV-RYBBFAMKSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)

![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/no-structure.png)
silane](/img/structure/B14264288.png)



